molecular formula C7H4FNO2S B13027062 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1007386-86-8

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Katalognummer: B13027062
CAS-Nummer: 1007386-86-8
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: UQSQOFVPIABDDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by a thieno[3,2-b]pyrrole core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the fluorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole core. Subsequent fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production rates and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

Wissenschaftliche Forschungsanwendungen

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as lysine-specific demethylase 1 (LSD1) by binding to the active site and preventing substrate access. This inhibition can lead to changes in gene expression and cellular function, making it a potential candidate for anticancer therapy . The compound may also act as an allosteric inhibitor of viral polymerases, disrupting viral replication .

Vergleich Mit ähnlichen Verbindungen

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other thieno[3,2-b]pyrrole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1007386-86-8

Molekularformel

C7H4FNO2S

Molekulargewicht

185.18 g/mol

IUPAC-Name

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H4FNO2S/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11)

InChI-Schlüssel

UQSQOFVPIABDDO-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC2=C1NC(=C2F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.